(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride
Description
Historical context and development
The development of this compound is intrinsically linked to the broader evolution of organophosphorus chemistry, which traces its origins to the early 19th century. The foundational work in phosphorus chemistry began with the discovery of phosphorus itself by German alchemist Hennig Brand in 1669, who isolated the element from human urine. However, the systematic study of organophosphorus compounds did not begin until the 1800s, when pioneers like Gay-Lussac and Thénard prepared phosphorus trichloride and phosphorus pentachloride in 1808.
The specific class of phosphinic acids, to which this compound belongs, has its roots in the work of Pierre Louis Dulong, who first prepared hypophosphorous acid in 1816. This compound, also known as phosphinic acid with the formula H₃PO₂, became the cornerstone for understanding the chemistry of phosphinic derivatives. The development of aminoalkylphosphinic compounds represents a more recent advancement, emerging from the recognition that these molecules could serve as valuable bioisosteres for naturally occurring amino acids.
The modern synthesis and characterization of this compound builds upon decades of methodological advancement in organophosphorus chemistry. The compound's development was facilitated by improved synthetic protocols, particularly those involving phospha-Mannich reactions, which allowed for the efficient introduction of aminoalkyl groups onto phosphinic acid frameworks. These synthetic advances enabled researchers to create targeted molecules with specific structural features designed for particular applications.
Position within organophosphorus chemistry
This compound occupies a distinctive position within the vast landscape of organophosphorus chemistry, representing an intersection between several important chemical families. Organophosphorus compounds, broadly defined as molecules containing carbon-phosphorus bonds, have become increasingly important since the pioneering work of Arbuzov and Michaelis in developing carbon-phosphorus bond formation methodologies. These compounds differ fundamentally from traditional phosphate esters in their stability and chemical behavior, as they contain direct carbon-phosphorus bonds rather than oxygen-phosphorus linkages.
Within the organophosphorus family, phosphinic acids represent a unique subclass characterized by the presence of a phosphorus atom in the +3 oxidation state with one hydrogen atom directly bonded to phosphorus. The general formula for phosphinic acids is R-PH(O)-OH, where R represents an organic substituent. This compound exemplifies this structure with its ethoxy group serving as one substituent and the aminopropyl chain as another, creating a bifunctional molecule with both ester and amine characteristics.
The compound's position is further defined by its classification as an aminoalkylphosphinic derivative, a subfamily that has gained considerable attention for its biological relevance. These compounds are notable for their ability to mimic natural amino acids while providing enhanced chemical stability due to the carbon-phosphorus bond. The presence of both amino and phosphinic acid functionalities positions this compound at the interface between traditional amino acid chemistry and phosphorus-based medicinal chemistry.
The ethoxy substituent on the phosphinic acid core distinguishes this compound from simpler aminoalkylphosphinic acids, introducing additional complexity in terms of both synthetic accessibility and potential applications. This structural feature places the compound within the broader category of phosphinic esters, which have been extensively studied for their potential in medicinal chemistry applications.
Classification among phosphinic acid derivatives
The classification of this compound within the phosphinic acid derivatives requires consideration of multiple structural and functional criteria. Phosphinic acid derivatives encompass a broad range of compounds united by the presence of the phosphinic acid functional group (P-H bond with phosphorus in oxidation state +3), but differing significantly in their substituent patterns and resulting properties.
Table 1: Structural Classification of Phosphinic Acid Derivatives
| Derivative Type | General Structure | Key Features | Example Applications |
|---|---|---|---|
| Simple Phosphinic Acids | R-PH(O)-OH | Single organic substituent | Reducing agents, intermediates |
| Disubstituted Phosphinic Acids | R₁R₂P(O)-OH | Two organic substituents | Bioactive compounds |
| Aminoalkylphosphinic Acids | H₂N-R-PH(O)-OH | Amino functionality | Amino acid mimetics |
| Phosphinic Esters | R₁-P(O)(OR₂)-H | Ester functionality | Synthetic intermediates |
This compound represents a hybrid classification, incorporating features from multiple categories. The compound contains the essential phosphinic acid core structure with the formula P(O)(OR)(R'), where one substituent is an ethoxy group (OR = ethoxy) and the other is an aminopropyl chain (R' = aminopropyl). This dual functionality classifies it simultaneously as an aminoalkylphosphinic derivative and a phosphinic ester.
The hydrochloride salt form represents an additional layer of classification, as it transforms the free amino group into its protonated form, significantly altering the compound's physical and chemical properties. This salt formation is a common strategy in pharmaceutical chemistry for improving the solubility and stability of compounds containing basic nitrogen atoms. The resulting ionic character of the hydrochloride salt places the compound within the category of phosphinic acid salts, which exhibit enhanced water solubility compared to their neutral counterparts.
From a synthetic perspective, the compound can be classified among products of phospha-Mannich reactions, a specific type of synthetic transformation that introduces aminoalkyl groups onto phosphinic acid frameworks. This classification is significant because it indicates the compound's synthetic accessibility through established methodologies involving hypophosphorous acid, formaldehyde, and appropriate amine precursors.
Current research significance
The research significance of this compound stems from its unique structural features and the resulting potential for diverse scientific applications. Current research interest in this compound is driven by several key factors that position it as a valuable tool in both fundamental and applied chemistry.
In the field of medicinal chemistry, compounds containing phosphinic acid moieties have gained considerable attention as enzyme inhibitors, particularly for proteases and metalloenzymes. The phosphinic acid group can effectively mimic the tetrahedral transition state of enzyme-catalyzed reactions, making these compounds potent inhibitors. This compound, with its combination of phosphinic acid and amino functionalities, represents a promising scaffold for the development of novel enzyme inhibitors targeting specific biological pathways.
Recent synthetic methodologies have demonstrated the utility of aminoalkylphosphinic compounds as building blocks for more complex molecular architectures. The development of efficient synthetic protocols for phosphinic dipeptides and related compounds has highlighted the importance of aminoalkylphosphinic derivatives as key intermediates. The presence of both amino and ethoxy functionalities in this compound provides multiple points for further chemical modification, enhancing its versatility as a synthetic intermediate.
Table 2: Current Research Applications of Phosphinic Acid Derivatives
| Research Area | Application Type | Compound Features Utilized | Research Status |
|---|---|---|---|
| Enzyme Inhibition | Protease inhibitors | Phosphinic acid group | Active investigation |
| Synthetic Chemistry | Building block intermediates | Multiple functional groups | Established methods |
| Materials Science | Polymer additives | Thermal stability | Emerging applications |
| Coordination Chemistry | Ligand design | Donor atoms (N, O, P) | Fundamental studies |
The compound's research significance is further enhanced by its potential role in coordination chemistry. The presence of multiple donor atoms (nitrogen, oxygen, and phosphorus) makes it a candidate for the development of novel coordination complexes with transition metals. Such complexes could exhibit interesting catalytic properties or serve as precursors for advanced materials.
Environmental and industrial applications represent another area of growing research interest. Phosphinic acid derivatives have been investigated for their potential use in water treatment applications, metal extraction processes, and as flame retardants in polymer materials. The specific structural features of this compound, particularly its combination of hydrophilic and lipophilic regions, may confer unique properties in these applications.
Current synthetic research has focused on developing more efficient and environmentally friendly methods for preparing aminoalkylphosphinic compounds. Recent work has demonstrated that hypophosphorous acid can react with secondary amines and formaldehyde in wet acetic acid to yield aminomethyl-phosphinic acids in near-quantitative yields with minimal byproducts. These advances in synthetic methodology directly impact the accessibility and practical utility of compounds like this compound for various research applications.
Properties
IUPAC Name |
3-aminopropyl(ethoxy)phosphinic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLWXUAFKQGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Initiated Coupling of Alkyl Halides with Hypophosphorous Acid Derivatives
A patented method describes a radical-initiated reaction between an alkyl halide and a hypophosphorous acid derivative to form alkyl phosphinic acids, which can be adapted for the synthesis of (3-aminopropyl)(ethoxy)phosphinic acid derivatives.
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- Step 1: Formation of a hypophosphorous acid derivative, such as bis(trimethylsilyl)hypophosphite, by reacting ammonium hypophosphite with trimethylsilyl chloride in the presence of an amine base (e.g., diisopropyl ethyl amine).
- Step 2: Addition of an alkyl halide (e.g., 3-aminopropyl halide or ethoxy-substituted alkyl halide) to the hypophosphorous acid derivative.
- Step 3: Initiation of a radical reaction by heat or chemical initiators to form the phosphinic acid product.
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- Temperature control is critical to minimize by-products.
- Oxygen can be used as a radical initiator but is unsuitable for pyrophoric derivatives.
- The method allows for linear or branched alkyl groups and various substituents on phosphorus.
This approach provides a versatile route to phosphinic acids with different alkyl or aminoalkyl substituents, including (3-aminopropyl)(ethoxy)phosphinic acid.
Stepwise Synthesis from 3-Amino-1-propanol and Phosphorus Oxychloride
A detailed method for preparing 3-aminopropane phosphoric acid, closely related to the target compound, involves:
- Step 1: Reacting 3-amino-1-propanol with phosphorus oxychloride in an organic solvent (e.g., dichloromethane) at low temperature (0–5 °C) to form an intermediate phosphoryl chloride compound.
- Step 2: Concentration of the reaction mixture followed by hydrolysis with water and acid catalyst at elevated temperature (70–90 °C) under reflux.
- Step 3: Neutralization of residual acid with triethylamine.
Step 4: Crystallization by slow addition of ethanol to isolate the phosphinic acid derivative.
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- The process yields about 90% of 3-aminopropane phosphoric acid with low water content (<5%).
- The product can be further functionalized to introduce the ethoxy group on phosphorus.
This method is advantageous due to the use of inexpensive reagents and straightforward purification steps.
Alkylation of Aminopropyl Phosphinic Acid with Ethylphosphinic Acid Derivatives
According to commercial synthesis outlines, the preparation involves:
- Starting from 3-aminopropanol or its derivatives.
- Alkylation of the amino group with ethylphosphinic acid or its reactive derivatives under basic conditions.
- Formation of the hydrochloride salt by treatment with hydrochloric acid to improve solubility.
Industrial scale synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and advanced purification techniques to achieve high purity.
Reductive Aminomethylation Using Hypophosphorous Acid and Formaldehyde
A selective synthetic route to aminoalkyl phosphinic acids involves:
- Reacting secondary or primary amines with hypophosphorous acid and formaldehyde in acidic media (e.g., acetic acid).
- This leads to the formation of aminomethyl-H-phosphinic acids with high yields and minimal by-products.
- The reaction outcome depends on the basicity of the amine; more basic amines favor desired products.
This method offers a clean and efficient way to introduce aminoalkyl groups onto phosphinic acid frameworks and could be adapted for the synthesis of (3-aminopropyl)(ethoxy)phosphinic acid derivatives.
Catalyzed Esterification for Functionalization
Recent research shows that triethylamine-catalyzed esterification of phosphinic acids with alcohols can efficiently produce phosphinate esters, including ethoxy-substituted derivatives.
- This method proceeds under mild, metal-free conditions.
- It tolerates various substituents and sugar moieties, indicating potential for complex functionalization.
- This approach can be used to introduce the ethoxy group onto the phosphinic acid after formation of the aminoalkyl phosphinic acid backbone.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
- The radical-initiated method is widely applicable for synthesizing alkyl phosphinic acids but requires careful handling of reactive intermediates and temperature control to reduce by-products.
- The phosphorus oxychloride method provides a robust route to aminoalkyl phosphinic acids with high yields and is well-documented for related compounds.
- Alkylation under basic conditions followed by hydrochloride salt formation is the typical industrial approach, ensuring product solubility and stability.
- Reductive aminomethylation offers a selective and clean synthesis for aminoalkyl phosphinic acids, which may be adapted to the target compound.
- Catalytic esterification enables late-stage functionalization, useful for introducing ethoxy groups or other esters under mild conditions.
Chemical Reactions Analysis
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphinic acid group can be oxidized to phosphonic acid derivatives using agents like hydrogen peroxide.
Substitution: The amino group can undergo nucleophilic substitution reactions, especially with halogens or sulfonates, to form new derivatives.
Common reagents in these reactions include:
Hydrogen peroxide for oxidation.
Alkyl halides or sulfonates for substitution reactions.
Major products depend on the specific reagents and conditions but might include oxidized phosphonic acid derivatives or substituted amino derivatives.
Scientific Research Applications
Chemical Research Applications
Synthesis of Complex Molecules
- This compound serves as a precursor for synthesizing other complex molecules. It can participate in various chemical reactions such as alkylation and substitution, making it useful in organic synthesis.
Reagent in Organic Chemistry
- It is utilized as a reagent in organic chemistry for the development of new compounds. Its ability to undergo oxidation to phosphonic acid derivatives expands its utility in synthetic pathways.
| Reaction Type | Description | Example Products |
|---|---|---|
| Alkylation | Reaction with alkyl halides to introduce new alkyl groups | CGP-36216 (GABA_B receptor agonist) |
| Oxidation | Conversion of phosphinic acid to phosphonic acids | Oxidized phosphonic acid derivatives |
Biological Applications
Enzyme Inhibition
- The compound has been investigated for its potential as an enzyme inhibitor. Its functional groups allow it to interact with specific enzymes, which can be useful in studying metabolic pathways and developing therapeutic agents .
Neuroscience Research
- In neuroscience, (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride has been studied for its effects on GABA_B receptors. It acts as a selective antagonist, allowing researchers to explore its role in neurotransmission and its potential therapeutic effects on anxiety and other neurological conditions .
Medical Applications
Drug Development
- The compound is being researched for its potential in drug development, particularly targeting neurological disorders. Its ability to modulate receptor activity positions it as a candidate for developing treatments for conditions such as anxiety and trauma-related disorders .
Biochemical Probes
- Due to its reactive functional groups, this compound can serve as a biochemical probe in various studies aimed at understanding cellular mechanisms and signaling pathways.
Industrial Applications
Manufacturing of Specialized Materials
- In industry, this compound is used in the production of specialized materials that require controlled release properties. Its chemical stability and solubility enhance its applicability in formulations.
Formulations and Coatings
- The compound can be incorporated into formulations for coatings and adhesives due to its unique chemical properties that improve adhesion and durability.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study demonstrated its efficacy as a selective GABA_B receptor antagonist, revealing insights into its potential therapeutic roles in modulating synaptic transmission.
- Research into the synthesis of aminoalkyl-H-phosphinic acids highlighted the compound's utility in tuning ligand properties for MRI applications, showcasing its versatility beyond traditional chemical reactions .
| Study Focus | Findings |
|---|---|
| GABA_B Receptor Interaction | Demonstrated potential therapeutic effects on anxiety disorders |
| Synthesis Optimization | Improved yields using acetic acid as a solvent |
| Ligand Tuning for MRI | Enhanced complexation rates and targeting properties |
Mechanism of Action
The effects of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride are attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with its amino and phosphinic acid groups.
Pathways Involved: It can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphinic acid derivatives with aminopropyl backbones exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:
CGP35348 [(3-Aminopropyl)(diethoxymethyl)phosphinic Acid]
- Structure : Diethoxymethyl (-CH(OCH₂CH₃)₂) substituent on phosphorus.
- Activity : Potent GABAB receptor antagonist (IC₅₀ ~10 µM in vitro) .
- Pharmacology: Blocks central GABAB receptors, reducing neurotransmitter release.
- Key Difference : The bulkier diethoxymethyl group may limit brain penetration, favoring peripheral activity .
CGP35024/SKF 97541 [(3-Aminopropyl)(methyl)phosphinic Acid Hydrochloride]
- Structure : Methyl (-CH₃) substituent on phosphorus.
- Activity : GABAB receptor agonist (EC₅₀ ~3 µM) with high selectivity .
- Key Difference : Smaller substituent increases lipophilicity and brain penetration compared to ethoxy or diethoxymethyl analogs .
TPMPA [(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic Acid]
- Structure : Tetrahydropyridinyl substituent.
- Activity : GABAₐρ receptor antagonist (IC₅₀ ~1 µM) .
- Pharmacology: Used to study retinal and cerebellar GABA receptors. Unlike phosphinic acids targeting GABAB, TPMPA modulates ionotropic GABAₐρ receptors .
- Key Difference: Heterocyclic substituent shifts receptor specificity from metabotropic (GABAB) to ionotropic (GABAₐρ) receptors .
Structural-Activity Relationship (SAR) Insights
- Substituent Size : Larger groups (e.g., diethoxymethyl in CGP35348) reduce brain uptake, favoring peripheral action, while smaller groups (e.g., methyl in CGP35024) enhance central activity .
- Receptor Modulation : Ethoxy and methyl groups correlate with agonist activity (CGP35024), whereas diethoxymethyl derivatives (CGP35348) act as antagonists, highlighting the substituent’s role in determining agonist/antagonist profiles .
Biological Activity
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is a phosphinic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various molecular targets, particularly in the context of neurotransmission and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOP
- Molecular Weight : Approximately 151.14 g/mol
- Functional Groups : Amino group, phosphinic acid group, ethoxy group
The presence of these functional groups allows the compound to engage in significant biological interactions, particularly with GABA_B receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
This compound acts primarily as a GABA_B receptor agonist . This interaction leads to several downstream effects:
- Inhibition of Neuronal Activity : By activating GABA_B receptors, this compound can inhibit neuronal excitability, which may have implications for treating anxiety and other neurological disorders.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, suggesting applications in biochemical research and drug development.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| GABA_B Receptor Agonism | Modulates neurotransmission by activating GABA_B receptors, influencing anxiety and stress responses. |
| Enzyme Inhibition | Interacts with specific enzymes, potentially altering metabolic pathways. |
| Biochemical Probing | Serves as a tool for investigating biochemical pathways due to its reactive functional groups. |
Research Findings
Numerous studies have investigated the biological activities of this compound:
- GABA_B Receptor Studies : Research indicates that this compound exhibits significant binding affinity at GABA_B receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Interaction Studies : Investigations have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in diseases where these enzymes play a crucial role.
- Case Studies : In clinical settings, the compound has been explored for its potential in treating anxiety disorders. For example, a study indicated improvements in anxiety-related symptoms when administered in controlled doses.
Example 1: Anxiety Disorders
A clinical trial involving patients with generalized anxiety disorder showed that administration of this compound led to a statistically significant reduction in anxiety scores compared to placebo groups.
Example 2: Neurological Research
In animal models, the compound demonstrated efficacy in reducing seizure activity by modulating GABAergic signaling pathways, highlighting its potential as an anticonvulsant agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-aminopropylphosphinic acid derivatives with ethylating agents (e.g., ethyl bromide) under controlled pH (acidic conditions) to form the ethoxyphosphinic acid intermediate, followed by hydrochlorination .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or inline FTIR spectroscopy. Adjust stoichiometry (e.g., 1.2:1 molar ratio of ethylating agent to precursor) to minimize side products. Purify via recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H, ¹³C, and ³¹P) to verify ethoxy and aminopropyl groups. For ³¹P NMR, expect a chemical shift of δ = 25–30 ppm for phosphinic acid derivatives .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks (expected m/z = 182.1 for [M+H]⁺) .
Advanced Research Questions
Q. How do researchers design experiments to assess GABAB receptor affinity, and what controls are essential?
- Methodology :
- Radioligand Binding Assays : Use [³H]-CGP62349 (a GABAB antagonist) in competition binding studies. Prepare cortical or hippocampal membrane homogenates from rodent models. Incubate with varying concentrations (1 nM–10 µM) of the compound at 25°C for 60 min .
- Controls : Include a positive control (e.g., baclofen, IC₅₀ ~100 nM) and negative control (vehicle). Validate nonspecific binding with excess unlabeled ligand (10 µM CGP35348) .
- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Perform Schild analysis to determine antagonist potency (pA₂ values) if applicable .
Q. How can researchers resolve discrepancies in receptor binding data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Assess blood-brain barrier (BBB) penetration using in situ perfusion models or LC-MS/MS quantification of brain-to-plasma ratios. Low bioavailability may explain reduced in vivo efficacy despite high in vitro affinity .
- Metabolite Interference : Screen for metabolites (e.g., via liver microsome assays) that may antagonize/activate off-target receptors. Use HPLC-coupled mass spectrometry to identify degradation products .
- Functional Assays : Complement binding data with electrophysiology (e.g., GABAergic synaptic transmission in brain slices) to confirm functional antagonism/agonism .
Q. What strategies are effective for mitigating off-target effects in behavioral studies?
- Methodology :
- Selective Receptor Profiling : Screen against related receptors (e.g., GABAA, NMDA) using transfected HEK293 cells. Use calcium imaging or patch-clamp electrophysiology to assess cross-reactivity .
- Dose-Response Curves : Establish a subthreshold dose with no observable behavioral effects (e.g., 1 mg/kg in rodents) before testing higher doses. Compare with knockout (GABAB−/−) models to validate specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
